Cas no 1897905-86-0 (1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid)

1-(2-Hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid is a substituted cyclopentane carboxylic acid derivative featuring a phenolic hydroxyl and methoxy group on the aromatic ring. This structural motif imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both hydroxyl and methoxy groups enhances its potential for further functionalization, while the cyclopentane ring contributes to conformational rigidity. The compound is particularly useful in the development of bioactive molecules due to its balanced polarity and stability under various reaction conditions. Its well-defined structure allows for precise modifications, facilitating applications in medicinal chemistry and material science.
1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid structure
1897905-86-0 structure
Product name:1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid
CAS No:1897905-86-0
MF:C13H16O4
MW:236.263744354248
CID:6185819
PubChem ID:117344784

1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid
    • EN300-1757816
    • 1897905-86-0
    • Inchi: 1S/C13H16O4/c1-17-9-4-5-11(14)10(8-9)13(12(15)16)6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3,(H,15,16)
    • InChI Key: YXZXLJXSIQLHMM-UHFFFAOYSA-N
    • SMILES: OC(C1(C2C=C(C=CC=2O)OC)CCCC1)=O

Computed Properties

  • Exact Mass: 236.10485899g/mol
  • Monoisotopic Mass: 236.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 66.8Ų

1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1757816-0.05g
1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid
1897905-86-0
0.05g
$780.0 2023-09-20
Enamine
EN300-1757816-10.0g
1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid
1897905-86-0
10g
$3992.0 2023-06-03
Enamine
EN300-1757816-0.1g
1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid
1897905-86-0
0.1g
$817.0 2023-09-20
Enamine
EN300-1757816-10g
1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid
1897905-86-0
10g
$3992.0 2023-09-20
Enamine
EN300-1757816-0.5g
1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid
1897905-86-0
0.5g
$891.0 2023-09-20
Enamine
EN300-1757816-5.0g
1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid
1897905-86-0
5g
$2692.0 2023-06-03
Enamine
EN300-1757816-0.25g
1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid
1897905-86-0
0.25g
$855.0 2023-09-20
Enamine
EN300-1757816-1.0g
1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid
1897905-86-0
1g
$928.0 2023-06-03
Enamine
EN300-1757816-2.5g
1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid
1897905-86-0
2.5g
$1819.0 2023-09-20
Enamine
EN300-1757816-5g
1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid
1897905-86-0
5g
$2692.0 2023-09-20

Additional information on 1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid

Introduction to 1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid (CAS No. 1897905-86-0)

1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid, identified by its CAS number 1897905-86-0, is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclopentane ring substituted with a phenolic moiety, presents an intriguing framework for developing novel therapeutic agents. The presence of both hydroxyl and methoxy functional groups on the aromatic ring suggests potential for diverse chemical interactions, making it a valuable scaffold for medicinal chemists exploring structure-activity relationships (SAR).

The compound's structural motif, combining a rigid cyclopentane core with an aromatic ring bearing hydroxyl and methoxy substituents, is reminiscent of several bioactive natural products and pharmacologically relevant molecules. Such structural features often contribute to favorable pharmacokinetic properties, including improved solubility and metabolic stability, which are critical factors in drug development. Recent studies have highlighted the importance of cyclopentane derivatives in medicinal chemistry, particularly due to their ability to modulate biological targets with high specificity.

In the context of modern drug discovery, 1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid has been explored as a potential intermediate in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed pathways. The phenolic hydroxyl group serves as a versatile handle for further functionalization via esterification, etherification, or amidation reactions, enabling the construction of libraries of derivatives with tailored biological activities. Additionally, the methoxy group can participate in hydrogen bonding or π-stacking interactions, which are crucial for binding affinity and selectivity.

Recent advances in computational chemistry have facilitated the virtual screening of this compound against large databases of biological targets. Molecular docking studies suggest that derivatives of 1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX). These enzymes are well-documented mediators of pain and inflammation, making them attractive therapeutic targets. Preliminary experimental data from academic laboratories have demonstrated promising preliminary results when testing analogs with modified substitution patterns.

The synthesis of 1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid itself presents an interesting synthetic challenge due to the need to construct both the cyclopentane ring and the aromatic substituents in a regioselective manner. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic transformations, have enabled efficient access to this scaffold. For instance, palladium-catalyzed Buchwald-Hartwig amination has been employed to introduce nitrogen-containing heterocycles at the cyclopentane core, expanding the scope of potential bioactivities.

The pharmacological profile of 1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid has not yet been fully elucidated in clinical settings; however, preclinical studies are underway to evaluate its potential as a lead compound for treating neurological disorders. The aromatic ring's ability to interact with serotonin and dopamine receptors has been hypothesized based on homology modeling studies. Such interactions could make this compound a candidate for addressing conditions like depression or neurodegeneration, where modulating monoamine neurotransmitter systems is therapeutically relevant.

From an industrial perspective, the scalability of synthesizing 1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid is an important consideration for its commercial viability. Process chemists are exploring continuous flow reactors and green chemistry principles to optimize yield and reduce waste during production. These efforts align with broader industry trends toward sustainable pharmaceutical manufacturing, where minimizing environmental impact while maintaining high efficiency is paramount.

The future directions for research on 1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid include exploring its role as a building block for drug candidates targeting cancer metabolism. Emerging evidence suggests that enzymes involved in glycolysis and fatty acid oxidation are overexpressed in tumor cells and could serve as metabolic vulnerabilities. By designing analogs that disrupt these pathways without harming healthy tissues, researchers aim to develop next-generation anticancer therapies.

In summary, 1-(2-hydroxy-5-methoxyphenyl)cyclopentane-1-carboxylic acid (CAS No. 1897905-86-0) represents a structurally intriguing molecule with significant untapped potential in drug discovery. Its unique combination of pharmacophoric elements positions it as a promising scaffold for developing novel therapeutics across multiple disease areas. As research continues to uncover new biological functions and synthetic strategies for this compound, its importance in medicinal chemistry is likely to grow further.

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